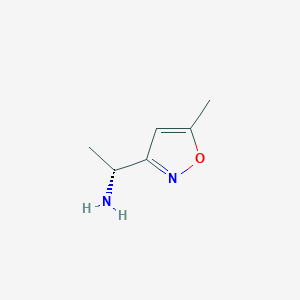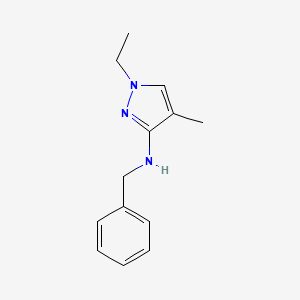
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichloropyrimidine ring attached to a benzene-1,2-diamine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 2,4,5-trichloropyrimidine with benzene-1,2-diamine. The reaction is carried out in n-butanol (n-BuOH) at room temperature, followed by heating to 110°C for 3 hours. The reaction mixture is then evaporated, and the residue is stirred with aqueous hydrochloric acid (HCl) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Condensation Reactions: It can react with amines and other nucleophiles to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoroacetic acid, acryloyl chloride, and propionyl chloride. These reactions are typically carried out in solvents such as tetrahydrofuran (THF) and n-butanol, under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine: This compound has a similar benzene-1,2-diamine core but differs in the substituents attached to the benzene ring.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound features pyridine rings attached to the benzene-1,2-diamine core, offering different chemical properties and reactivity.
Uniqueness
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is unique due to the presence of the dichloropyrimidine ring, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
Fórmula molecular |
C10H8Cl2N4 |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16) |
Clave InChI |
IOUSSSXSMQFGSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)



![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736358.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one](/img/structure/B11736379.png)
